Antitumor agent-38

Description

Overview of Cancer as a Therapeutic Challenge

Cancer remains a formidable challenge to global health, characterized by the uncontrolled growth and spread of abnormal cells. This complexity arises from the disease's heterogeneity, both between different tumor types and within a single tumor. The development of effective, targeted therapies is a constant pursuit in medical science.

Evolution of Antitumor Agent Discovery and Development

The history of cancer treatment has evolved from broad-spectrum cytotoxic agents to more targeted therapies. Early chemotherapeutics were often discovered through serendipitous observations of cellular poisons. Over decades, a more rational approach to drug design has emerged, focusing on specific molecular pathways that drive cancer progression. This evolution has led to the development of treatments that, while more effective, still face significant hurdles.

Current Limitations in Cancer Chemotherapy and the Need for Novel Agents

Despite advancements, current chemotherapies are often limited by significant side effects and the development of drug resistance. nih.gov Many conventional agents, such as taxanes and vinca (B1221190) alkaloids, target fundamental cellular processes like microtubule formation, which can affect healthy and cancerous cells alike. vulcanchem.com Furthermore, cancer cells can develop mechanisms to evade these drugs, such as the overexpression of efflux pumps like P-glycoprotein (P-gp), leading to multidrug resistance. vulcanchem.com This necessitates a continuous search for novel agents with unique mechanisms of action that can overcome these limitations.

Strategic Positioning of Antitumor Agent-38 in Preclinical Oncology Research

This compound emerges as a compound of interest due to its distinct biological activity. It is a small-molecule compound with a molecular formula of C15H10N2 and a molecular weight of 218.25 g/mol . vulcanchem.com Unlike many standard chemotherapies, its mechanism does not involve interfering with microtubule dynamics. medchemexpress.comvulcanchem.com This characteristic suggests it may not share the same resistance pathways or toxicity profiles as taxanes or vinca alkaloids. Its ability to retain activity in cell lines resistant to conventional drugs makes it a strategic candidate for investigating new ways to combat drug-resistant cancers. vulcanchem.com

Objectives and Scope of Research on this compound

The primary objective of preclinical research on this compound is to elucidate its mechanism of action and evaluate its potential as a novel anticancer therapeutic. The scope of this investigation includes characterizing its in vitro efficacy across a panel of human cancer cell lines, determining its specific effects on cell cycle progression, and exploring its activity in multidrug-resistant models. vulcanchem.com The research aims to define its molecular targets and pathways to validate its potential for further development.

Structure

3D Structure

Properties

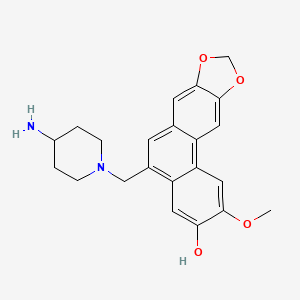

Molecular Formula |

C22H24N2O4 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

5-[(4-aminopiperidin-1-yl)methyl]-2-methoxynaphtho[2,1-f][1,3]benzodioxol-3-ol |

InChI |

InChI=1S/C22H24N2O4/c1-26-20-10-18-16(8-19(20)25)14(11-24-4-2-15(23)3-5-24)6-13-7-21-22(9-17(13)18)28-12-27-21/h6-10,15,25H,2-5,11-12,23H2,1H3 |

InChI Key |

VLINPCHNMXCDLY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C3C=C4C(=CC3=CC(=C2C=C1O)CN5CCC(CC5)N)OCO4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis of Antitumor Agent-38

The chemical synthesis of SN-38 and its derivatives often starts from camptothecin (B557342) or involves multi-step processes to construct the core quinoline (B57606) alkaloid structure. While the initial discovery was from a natural source, subsequent efforts have focused on semi-synthetic and fully synthetic routes to enable the production of analogs.

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to SN-38 would disconnect the molecule at key bonds to identify simpler, commercially available, or readily synthesizable precursors. The core structure is a pentacyclic ring system. Key disconnections would likely involve the E-ring lactone and the A/B ring quinoline system. Precursors for such a synthesis could include substituted pyridones and quinolines, which would be elaborated through a series of reactions, including Friedländer annulation, to construct the full pentacyclic framework. For semi-synthetic approaches starting with camptothecin, the key transformations involve introducing the ethyl group at the C7 position and the hydroxyl group at the C10 position.

Optimization of Reaction Conditions and Yields

| Derivative | Reagents | Solvent | Conditions | Yield | Reference |

| SN38-PA | Palmitoyl chloride, N,N-diisopropylethylamine | Dichloromethane | 0°C | 98% | dovepress.com |

Rational Design of this compound Analogs and Prodrugs

The rational design of SN-38 analogs and prodrugs aims to overcome its physicochemical and pharmacological limitations. The primary goals are to enhance solubility, improve the stability of the active lactone form, enable targeted delivery to tumor tissues, and control the release of the active drug. nih.gov

Design Principles for Enhanced Biological Activity

Several design principles guide the development of SN-38 analogs with enhanced biological activity. One key aspect is the modification of the acetic acid side chain. However, studies have shown that most alterations to the anionic center or its geometry relative to the chromophore significantly reduce or eliminate the antitumor activity. nih.gov Structure-activity relationship (SAR) studies have indicated that the planar structure of SN-38 is crucial for its interaction with its target. nih.gov

Another approach involves creating hybrid molecules. For example, combining SN-38 with other therapeutic agents, such as valproic acid (a histone deacetylase inhibitor), can lead to synergistic antitumor effects. nih.gov The introduction of targeting moieties, like biotin, which binds to overexpressed receptors on cancer cells, is another strategy to enhance selectivity and reduce side effects. nih.gov

| Analog/Derivative | Design Principle | Effect | Reference |

| α-methylation of side chain | Modification of the acetic acid side chain | Permissible alteration, with the S-(+) enantiomer being more potent. | nih.gov |

| Biotin-SN38-Valproic Acid Conjugate | Combination therapy and targeted delivery | Higher antiproliferative activity toward HeLa cells and lower inhibition of normal cells compared to irinotecan (B1672180). | nih.gov |

| SN-38 Analogs to circumvent ABCG2 efflux | Circumventing drug resistance | Identification of analogs with similar anticancer properties to SN-38 but without being substrates for the ABCG2 transporter. | nih.gov |

Development of Prodrug Strategies for Improved Delivery to Target Sites

Prodrug strategies are a cornerstone of efforts to improve the therapeutic index of SN-38. These strategies involve chemically modifying SN-38 to create an inactive form that is converted to the active drug at the target site.

One common approach is esterification at the C10 or C20 positions with fatty acids to create lipophilic prodrugs. nih.gov This modification can increase the drug's solubility in lipid-based carriers, which can improve oral absorption. For example, SN38-undecanoate was identified as a promising prodrug candidate with significantly improved transepithelial transport and cellular uptake. nih.gov

Another strategy involves creating conjugates that are sensitive to the tumor microenvironment. A glutathione (B108866) (GSH)-sensitive prodrug, DNS-SN38, was developed by conjugating a 2,4-dinitrobenzene sulfonyl (DNS) group to the 10'-OH of SN-38. rsc.org This prodrug is activated in the presence of high levels of GSH, which are often found in cancer cells.

Conjugating amino acids or dipeptides to the 10-hydroxyl group via a carbamate (B1207046) linkage has also been explored. These prodrugs are stable at acidic pH but are rapidly converted to active SN-38 in the pH 7.4 buffer or in human plasma, leading to greater in vitro antitumor activities than irinotecan. mdpi.com

Nanoparticle-mediated delivery of SN-38 prodrugs is another promising approach. Encapsulating a rapidly activatable prodrug derivative of SN-38 within biodegradable nanoparticles has been shown to cause rapid regression of established large tumors in xenograft models. nih.gov

| Prodrug Strategy | Linker/Modification | Release Mechanism | Reference |

| Lipophilic Prodrugs | Esterification with fatty acids (e.g., palmitic acid, undecanoate) at C10 or C20 | Enzymatic hydrolysis (esterases) | dovepress.comnih.gov |

| GSH-Sensitive Prodrug | 2,4-dinitrobenzene sulfonyl (DNS) group at 10'-OH | Cleavage by glutathione (GSH) | rsc.org |

| Amino Acid/Dipeptide Conjugates | Carbamate linkage at 10-hydroxyl group | Hydrolysis at physiological pH (7.4) | mdpi.com |

| Antibody-Drug Conjugates (ADCs) | Linker sensitive to lysosomal enzymes (e.g., Cathepsin B) | Enzymatic cleavage in lysosomes | researchgate.net |

Strategies for Chemical Modification to Overcome Biotransformation Pathways

The metabolic instability of a potential drug candidate is a significant hurdle in the drug discovery process. Biotransformation, the chemical modification of compounds by living organisms, can lead to rapid clearance, reduced bioavailability, and the formation of active or toxic metabolites. nih.gov To counter these challenges, medicinal chemists employ various strategies to modify the chemical structure of a lead compound, enhancing its metabolic stability while preserving or improving its desired pharmacological activity. nih.govnumberanalytics.com

A primary goal of these modifications is to block or alter metabolic "soft spots"—positions on a molecule that are particularly susceptible to enzymatic degradation. numberanalytics.com Enzymes from the cytochrome P450 (CYP) family are major contributors to the Phase I metabolism of many drugs, often through oxidative reactions. numberanalytics.commdpi.com Therefore, many strategies focus on mitigating CYP-mediated metabolism. researchgate.net

Common strategies for enhancing metabolic stability include:

Blocking Sites of Metabolism: One of the most direct approaches is to modify the part of the molecule where metabolism occurs. researchgate.net This can be achieved in several ways:

Introduction of Halogens: Placing electron-withdrawing groups, such as fluorine or chlorine, on aromatic rings can decrease the ring's electron density. This makes it less susceptible to oxidative metabolism by CYP enzymes. nih.govcambridgemedchemconsulting.com The carbon-fluorine bond is also very strong and resistant to metabolic cleavage. cambridgemedchemconsulting.com

Deuterium Replacement: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically vulnerable site can slow the rate of bond cleavage. This "kinetic isotope effect" can significantly reduce the pace of metabolism without altering the molecule's fundamental shape or biological activity. cambridgemedchemconsulting.com

Steric Hindrance: Introducing bulky groups, such as a tert-butyl group, near a metabolic soft spot can physically block metabolizing enzymes from accessing it. numberanalytics.comresearchgate.net This steric shield protects the vulnerable part of the molecule from degradation.

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, resulting in a molecule that retains the desired biological activity but has an improved metabolic profile. pressbooks.pubchem-space.comacs.org

Replacing Labile Groups: Functional groups like esters are often rapidly hydrolyzed by esterase enzymes. Replacing an ester with a more stable bioisostere, such as an amide, oxadiazole, or 1,2,3-triazole, can prevent this metabolic pathway. nih.gov

Modifying Phenyl Rings: Phenyl rings can be sites of oxidation. Replacing them with saturated bioisosteres, such as bicycloalkane structures, can improve metabolic stability and solubility. researchgate.net

Alkyl Group Modification: Replacing a metabolically vulnerable methyl group with a trifluoromethyl group (CF₃) is a common tactic. The strong C-F bonds are resistant to oxidation. cambridgemedchemconsulting.com

The selection of a specific modification strategy depends on a thorough understanding of the compound's metabolic pathways. nih.gov By identifying the primary sites of biotransformation and the enzymes involved, chemists can make targeted changes to design drug candidates with longer half-lives, improved bioavailability, and a more predictable therapeutic effect. nih.gov

The following table summarizes key modification strategies to overcome common biotransformation pathways.

| Metabolic Pathway | Vulnerable Moiety | Modification Strategy | Rationale |

| Aromatic Oxidation | Electron-rich aromatic rings (e.g., Phenyl) | Introduction of electron-withdrawing groups (e.g., -F, -Cl) nih.gov | Decreases electron density, making the ring less prone to oxidative attack by CYP enzymes. nih.govcambridgemedchemconsulting.com |

| Aliphatic Hydroxylation | Benzylic C-H bonds, terminal methyl groups | Replacement of Hydrogen with Deuterium or Fluorine; Introduction of steric hindrance (e.g., tert-butyl group) numberanalytics.comcambridgemedchemconsulting.com | Slows C-H bond cleavage via kinetic isotope effect; C-F bond is stronger; Steric bulk blocks enzyme access. numberanalytics.comcambridgemedchemconsulting.com |

| N- and O-Dealkylation | Small N- or O-alkyl groups (e.g., -CH₃) | Replacement of methyl with larger alkyl groups or a trifluoromethyl group (-CF₃) | Steric hindrance slows enzymatic removal; C-F bonds are resistant to cleavage. cambridgemedchemconsulting.com |

| Ester Hydrolysis | Ester linkage (-COO-) | Bioisosteric replacement with more stable groups like amides (-CONH-), or heterocycles (e.g., oxadiazoles) nih.gov | Amides and certain heterocycles are more resistant to hydrolysis by esterase enzymes. nih.gov |

Elucidation of Molecular Mechanisms of Action

Target Identification and Validation of Antitumor Agent-38

This compound, scientifically known as SN-38, is the active metabolite of the prodrug irinotecan (B1672180). nih.govwikipedia.org Its potent antitumor activity stems from its precise interaction with specific cellular components, leading to the inhibition of critical processes required for cancer cell proliferation and survival.

The primary and well-validated enzymatic target of SN-38 is Topoisomerase I (Topo I) , a nuclear enzyme essential for DNA replication and transcription. wikipedia.orgnih.gov Topo I functions by creating temporary single-strand breaks in the DNA, which relieves torsional stress during processes like replication. wikipedia.org SN-38 exerts its cytotoxic effect by inhibiting this enzyme. wikipedia.orgiiarjournals.org It binds to the complex formed between Topoisomerase I and DNA, stabilizing it and preventing the enzyme from resealing the DNA break. nih.govufl.edu This stabilized "cleavable complex" creates a roadblock for the DNA replication machinery. wikipedia.org When a replication fork collides with this complex, it leads to the conversion of the single-strand break into a lethal double-strand DNA break, ultimately triggering cell death. iiarjournals.orgnih.govnih.gov

The activity of SN-38 is itself modulated by other enzymatic pathways. It is formed in the body through the hydrolysis of its parent compound, irinotecan, by enzymes known as carboxylesterases (CES) , specifically CES1 and CES2, which are found in the liver and tumor tissues. wikipedia.orgpharmgkb.orgnih.govaacrjournals.org Conversely, SN-38 is inactivated through a process called glucuronidation, primarily catalyzed by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) , which converts it into the inactive SN-38 glucuronide (SN-38G). wikipedia.orgnih.govresearchgate.netnih.gov

The principal mechanism of SN-38 is not the direct disruption of protein-protein interaction interfaces, a strategy employed by other classes of targeted therapies. Instead, its action is centered on the interaction between a protein (Topoisomerase I) and a nucleic acid (DNA). SN-38 poisons the enzyme by trapping it in a ternary complex with DNA. wikipedia.orgnih.gov This effectively creates a stable, but aberrant, protein-DNA interaction rather than disrupting a protein-protein one. The resulting DNA damage, however, subsequently triggers signaling pathways that involve numerous protein-protein interactions, such as those in the apoptosis cascade.

SN-38's interaction with nucleic acids is indirect but profoundly damaging. It does not bind to DNA directly but rather targets the Topoisomerase I-DNA complex. nih.gov By preventing the re-ligation of the DNA strand that Topoisomerase I has cleaved, SN-38 is responsible for the persistence of single-strand breaks. wikipedia.orgspandidos-publications.com These breaks can be converted into more severe double-strand breaks during the S-phase of the cell cycle when the replication fork collides with the trapped complex. nih.govspandidos-publications.com The consequences of this interaction are severe for the cell, including the inhibition of both DNA replication and transcription, leading to cell cycle arrest and eventual cell death. wikipedia.orgnih.gov This induction of DNA damage is a central component of SN-38's antitumor effect. nih.govnih.govresearchgate.net

SN-38, as a small molecule, does not typically engage with specific cell surface receptors to mediate its entry or action. However, its therapeutic application has been advanced through its incorporation into antibody-drug conjugates (ADCs). nih.govnih.govtandfonline.com In these constructs, SN-38 is linked to a monoclonal antibody that targets a specific tumor-associated antigen on the cancer cell surface, such as TROP-2. nih.govnih.gov The antibody component of the ADC binds to its target receptor, and the entire complex is internalized by the cancer cell. nih.gov Once inside the cell, the linker is cleaved, releasing the potent SN-38 payload directly at the site of action. researchgate.net This strategy enhances the targeted delivery of SN-38 to cancer cells, leveraging cellular receptor engagement for selective uptake, although the cytotoxic mechanism of the released SN-38 remains the inhibition of Topoisomerase I. nih.govaacrjournals.org

Impact on Key Cellular Signaling Pathways

The DNA damage induced by SN-38 serves as a critical stress signal that activates multiple intracellular signaling pathways, culminating in programmed cell death, or apoptosis.

SN-38 is a potent inducer of apoptosis. spandidos-publications.comnih.govresearchgate.net The DNA double-strand breaks generated by its activity trigger a DNA damage response, which can lead to cell cycle arrest, primarily in the S and G2 phases, allowing time for DNA repair. spandidos-publications.comnih.gov If the damage is too extensive to be repaired, the cell is directed towards apoptosis. iiarjournals.orgspandidos-publications.com

The apoptotic process initiated by SN-38 involves the intrinsic, or mitochondrial, pathway. nih.gov This is characterized by the collapse of the mitochondrial membrane potential and involves the pro-apoptotic protein Bax. spandidos-publications.comnih.gov The disruption of the mitochondrial membrane leads to the release of signaling molecules into the cytoplasm. nih.gov

A central event in the execution phase of apoptosis is the activation of a cascade of cysteine proteases known as caspases. nih.gov SN-38 treatment leads to the activation of key executioner caspases, such as caspase-3 . iiarjournals.orgnih.govnih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which dismantles the cell and leads to the characteristic morphological changes of apoptosis. nih.gov Studies have also indicated that SN-38-induced DNA damage can activate the ATM-Chk1-p53 pathway, further promoting apoptosis. iiarjournals.orgiiarjournals.orgnih.gov Additionally, some research suggests that SN-38's effects can involve the JNK and p38 MAPK stress-activated signaling pathways, which can be deregulated in cancer and play complex roles in cell survival and apoptosis. free.fraacrjournals.orgjmu.edunih.govnih.gov

Cell Cycle Progression Modulation (e.g., G1, S, G2/M Arrest)

This compound (SN-38) primarily exerts its cytotoxic effects by modulating the cell cycle, inducing arrest at the S and G2/M phases. This mechanism is a direct consequence of its function as a topoisomerase I (Top1) inhibitor. SN-38 stabilizes the covalent complex between Top1 and DNA, which introduces single-strand breaks. When the DNA replication machinery collides with these trapped complexes during the S-phase, the single-strand breaks are converted into lethal double-strand breaks.

This DNA damage triggers a cellular DNA damage response, leading to the activation of checkpoint kinases. The cellular response to this damage is a halt in cell cycle progression, predominantly in the S and G2 phases, to allow time for DNA repair. Studies on various cancer cell lines have consistently demonstrated this effect. For instance, in human colon cancer cell lines (KM12C, KM12SM, and KM12L4a), exposure to SN-38 induced a significant accumulation of cells in the S-phase and G2 arrest. The cell line with the highest metastatic potential, KM12L4a, showed the most pronounced response in a time-dependent manner. This S-phase and G2 arrest is a critical component of the antitumor activity mediated by SN-38. In some cases, mutations in the TOP1 gene can lead to resistance by preventing these SN-38-induced cell cycle perturbations. In sensitive cells, the G2 phase arrest is a direct cellular reaction to the DNA damage caused by the compound.

| Cell Line | Cancer Type | Observed Effect | Phase of Arrest |

|---|---|---|---|

| KM12L4a | Colon Cancer | Time-dependent accumulation | S and G2 |

| HCT116-s | Colon Cancer | Strong accumulation in G2/M (from 18% to 60%) | G2/M |

| OCUM-2M/SN38 | Gastric Carcinoma | Increased percentage of cells in S-phase with EGFR inhibitor | S |

Autophagy Regulation

SN-38 has been shown to induce autophagy in several types of cancer cells, although the ultimate role of this process—whether it is cytoprotective, cytotoxic, or non-protective—appears to be context- and cell-line-dependent. Autophagy is a cellular process involving the degradation of cellular components via lysosomes, which can serve as a survival mechanism under stress or contribute to cell death.

In triple-negative breast cancer (TNBC) cells, SN-38 treatment led to a dose-dependent increase in the autophagy marker LC3-II and a decrease in SQSTM1, confirming the activation of the autophagy process. Similarly, studies in colorectal cancer cell lines have reported SN-38-induced autophagy. The functional consequence of this induction varies. For example, in HCT116-TP53 knockout colon cancer cells, inhibition of autophagy increased the cytotoxic effects of SN-38, indicating a cytoprotective role for autophagy in this specific context. This protective mechanism was linked to the MAPK14 protein. Conversely, in other cell lines, such as the HSC-2 oral squamous cell carcinoma line, inhibiting autophagy did not influence the cytotoxicity of SN-38, suggesting a non-protective role. The induction of autophagy by SN-38 can be significant, as evidenced by the formation of double-membrane cytoplasmic vacuoles and punctate GFP-LC3 fluorescence in treated cells. This suggests that in some tumors, combining SN-38 with an autophagy inhibitor could be a strategy to overcome resistance and enhance therapeutic efficacy.

Interference with Cancer Cell Metabolism and Energetics

The primary mechanism of SN-38 is the inhibition of DNA replication, but emerging evidence suggests it also influences cancer cell metabolism. Chemoresistance to SN-38 has been linked to metabolic alterations, particularly in cells with mitochondrial DNA (mtDNA) depletion, which show upregulation of multidrug resistance proteins like MDR1. This points to a connection between mitochondrial function and sensitivity to the drug.

Furthermore, studies using metabolomics have demonstrated that SN-38 can induce significant metabolic disturbances. In vivo studies in mice revealed that SN-38 treatment altered multiple metabolic pathways in the central nervous system, including purine (B94841) metabolism, pyrimidine (B1678525) metabolism, amino acid metabolism, and glyceride metabolism. These findings indicate that the compound's effects extend beyond DNA synthesis to disrupt fundamental cellular processes related to energy and biosynthesis. While cancer cells are known to reprogram their energy metabolism, often favoring glycolysis even in the presence of oxygen (the Warburg effect), the direct and specific impact of SN-38 on glycolysis or oxidative phosphorylation in tumor cells is an area of ongoing investigation. However, it has been noted that irinotecan-resistant non-small cell lung cancer cells exhibit an increase in mitochondrial oxidative phosphorylation, suggesting that a metabolic shift towards OXPHOS may be a mechanism of resistance, allowing cancer cells to produce more ATP to overcome cytotoxic damage. This implies that SN-38's efficacy is intertwined with the metabolic state of the cancer cell.

Molecular Interactions with Identified Targets

Binding Affinity and Specificity

The primary and specific molecular target of SN-38 is the nuclear enzyme DNA topoisomerase I (Top1). cancer-research-network.com SN-38 exhibits a high binding affinity for the covalent binary complex formed between Top1 and DNA. nih.gov It does not bind strongly to either the free enzyme or to DNA alone; its specificity is for the transient "cleavage complex" state. nih.gov The potency of SN-38 is exceptionally high, being 100 to 1000 times more active than its prodrug, irinotecan. wikipedia.org

Molecular docking and structural studies have elucidated the specific interactions that stabilize the binding of SN-38 within the Top1-DNA complex. The compound intercalates into the DNA at the site of the enzyme-induced nick, specifically between the upstream (-1) and downstream (+1) base pairs. nih.gov This binding is stabilized by a network of hydrogen bonds between the drug and residues in the enzyme's active site, as well as with the DNA bases. Key amino acid residues identified as interacting with camptothecin (B557342) derivatives like SN-38 include Arg364, Lys532, and Asn722. researchgate.net The 10-hydroxyl group on the A-ring of SN-38 is thought to form a crucial hydrogen bond with the Asn352 residue of Top1. researchgate.net This high-affinity, specific binding prevents the Top1-mediated religation of the cleaved DNA strand, trapping the enzyme on the DNA and leading to cytotoxic lesions. nih.govnih.gov

Conformational Changes Induced by Compound Binding

The binding of SN-38 to the Top1-DNA covalent complex is intrinsically linked to and stabilized by specific conformational changes in both the DNA and the enzyme. The formation of the binding pocket for SN-38 is not pre-existing but is created by the action of Top1 on the DNA. When Top1 cleaves one strand of the DNA, it induces a conformational change in the phosphodiester backbone of the uncleaved strand, which effectively forces the DNA duplex to open up at the cleavage site. nih.gov

Preclinical Biological Activities and Efficacy in Model Systems

In Vitro Antiproliferative and Cytotoxic Effects

The primary characteristic of Antitumor agent-38 highlighted in preclinical assessments is its ability to inhibit the proliferation of cancer cells and induce cell death. These effects have been observed across a diverse array of cancer types, underscoring its broad-spectrum potential.

Cell Line Sensitivity Profiling Across Diverse Cancer Types

This compound has shown potent antiproliferative activity against a variety of human cancer cell lines. Its efficacy is not limited to a single type of cancer, with significant cytotoxic effects observed in cell lines derived from leukemia, lung adenocarcinoma, breast cancer, and oral epidermoid carcinoma, among others. nih.govvulcanchem.com For instance, in a study involving the HL-60 leukemia cell line, this compound demonstrated a marked ability to decrease cell viability. nih.gov Its cytotoxic effects were also noted to be more significant in these cancer cells compared to normal human peripheral blood mononuclear cells, suggesting a degree of selectivity for malignant cells. nih.gov

The compound's activity extends to solid tumors as well. Research has documented its antiproliferative effects in gastric cancer cell lines such as AZ-521, MKN-45, and NUGC-4. nih.gov Furthermore, it has been evaluated against multidrug-resistant (MDR) human glioblastoma cells, where it showed stronger antitumor effects compared to other agents. nih.gov This suggests that this compound may be effective against cancers that have developed resistance to standard chemotherapies. nih.gov

Table 1: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines This table is interactive. Users can sort columns by clicking on the headers.

| Cell Line | Cancer Type | GI50 (µM) | Resistance Profile |

|---|---|---|---|

| A549 | Lung Adenocarcinoma | 0.66 | Chemotherapy-sensitive |

| MDA-MB-231 | Triple-negative Breast Cancer | 0.85 | Aggressive phenotype |

| KB | Oral Epidermoid Carcinoma | 0.76 | Conventional sensitivity |

| KB-VIN | Vincristine-resistant Oral Epidermoid | 4.12 | Multidrug-resistant |

| MCF-7 | Hormone-responsive Breast Cancer | 3.67 | Estrogen receptor-positive |

GI50 represents the concentration required to inhibit 50% of cellular growth.

Concentration-Dependent Inhibition of Cellular Proliferation

The inhibitory effect of this compound on cancer cell proliferation is directly related to its concentration. Studies have consistently shown that as the concentration of the compound increases, there is a corresponding decrease in the viability of cancer cells. nih.goviiarjournals.org For example, in the HL-60 leukemia cell line, a dose- and time-dependent decrease in cell viability was observed, with an approximate IC50 (the concentration required to inhibit 50% of the cell population) of 4.48 µM after a 24-hour treatment. nih.gov

Similarly, in colorectal cancer cell lines such as HT-29 and SW480, this compound demonstrated a dose- and time-dependent reduction in cell proliferation. iiarjournals.org This concentration-dependent effect is a critical characteristic, allowing for the determination of therapeutic windows in further preclinical and clinical development. The potency of this inhibition is notable, with GI50 values in the nanomolar to low-micromolar range across several cancer cell lines. vulcanchem.com

Induction of Programmed Cell Death in Cancer Cell Lines

A key mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov This has been confirmed through various experimental methods, including morphological assessment and DNA fragmentation assays. nih.govnih.gov In HL-60 cells, treatment with this compound led to a significant G2/M arrest in the cell cycle, which preceded the onset of apoptosis. nih.gov

The molecular machinery of apoptosis is directly engaged by this compound. This includes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov Furthermore, the compound triggers the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway. nih.gov This cascade of events culminates in the cleavage and activation of caspase-9 and caspase-3, which are key executioner enzymes of apoptosis. nih.gov The involvement of caspases was further confirmed by experiments showing that caspase inhibitors could significantly reduce the apoptosis induced by this compound. nih.gov

In Vitro Functional Assays

Beyond its direct effects on cell proliferation and survival, this compound has also been shown to interfere with the functional capabilities of cancer cells that are crucial for tumor progression and metastasis.

Cell Migration and Invasion Inhibition

The metastatic spread of cancer is a major cause of mortality, and the ability of cancer cells to migrate and invade surrounding tissues is a critical step in this process. This compound has demonstrated the ability to inhibit these processes. Although direct studies on "this compound" are limited, related compounds have been shown to suppress the expression of proteins crucial for metastasis, such as Twist1, and inhibit signaling pathways like ERK and JNK that are involved in cell migration and invasion. bmbreports.org The inhibition of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix and facilitate invasion, is another potential mechanism by which this class of compounds may exert its anti-metastatic effects. iiarjournals.org

Colony Formation Assays

The ability of a single cancer cell to proliferate and form a colony is a measure of its tumorigenic potential. Colony formation assays are used to assess this capacity and the effectiveness of anticancer agents in inhibiting it. mdpi.com this compound has been shown to significantly reduce the number and size of tumor cell colonies in a dose-dependent manner. spandidos-publications.com This indicates that the compound not only kills cancer cells but also suppresses the ability of surviving cells to form new tumors. mdpi.comspandidos-publications.com This assay provides strong evidence for the potential of this compound to control tumor growth and recurrence in a clinical setting. mdpi.com

In Vivo Antitumor Efficacy in Animal Models

The antitumor efficacy of SN-38 and its various formulations has been extensively evaluated in numerous xenograft models, where human cancer cells are implanted into immunodeficient mice. These studies consistently demonstrate the potent activity of SN-38, often superior to its prodrug irinotecan (B1672180).

In a U-87MG human glioblastoma xenograft model, polymeric depots designed for the controlled, intratumoral release of SN-38 significantly suppressed tumor growth. nih.govresearchgate.net The extent of tumor suppression and cancer cell death was directly correlated with the administered dose and the number of depot injections. nih.gov Similarly, in an orthotopic U-87MG xenograft mouse model, a novel peptide ligand, LXY30, was used to target α3β1 integrin-expressing tumors, demonstrating a potential delivery strategy for agents like SN-38. escholarship.org

Formulations designed to improve SN-38's poor water solubility have shown enhanced efficacy. A liposome-entrapped formulation of SN-38 (LE-SN38) inhibited tumor growth by 65% and 98% in a human pancreatic tumor model (Capan-1). mdpi.com Another study using patient-derived xenografts (PDX) of colorectal cancer found that novel water-soluble derivatives of SN-38, BN-MOA and BN-NMe, exhibited enhanced therapeutic effects compared to irinotecan. researchgate.net Specifically, BN-MOA demonstrated superior tumor inhibition in the in vivo PDX models. researchgate.net

Furthermore, albumin-binding prodrugs of SN-38 have been developed to improve tumor accumulation. In HCT116 and BxPC-3 xenograft models, a maleimide-functionalized glucuronide prodrug of SN-38 (M-g-SN38) led to profound tumor reduction and, in the HCT116 model, complete tumor eradication in all treated mice. acs.org A conjugate of SN-38 with an HSP90 inhibitor, STA-8666, also caused dramatic tumor shrinkage and prolonged complete regressions in multiple aggressive mouse xenograft models of pediatric sarcoma, including an irinotecan-resistant model. researchgate.net

Table 1: Antitumor Efficacy of SN-38 Formulations in Xenograft Models

| Formulation/Agent | Cancer Type | Xenograft Model | Key Efficacy Findings |

| LE-SN38 | Pancreatic Cancer | Capan-1 (subcutaneous) | 65% and 98% tumor growth inhibition. mdpi.com |

| SN-38 Polymeric Depots | Glioblastoma | U-87MG (subcutaneous) | Dose-dependent tumor growth suppression; direct correlation between SN-38 amount and cell death. nih.gov |

| BN-MOA (SN-38 derivative) | Colorectal Cancer | Patient-Derived Xenograft (PDX) | Superior tumor growth inhibition compared to irinotecan and BN-NMe. researchgate.net |

| M-g-SN38 (prodrug) | Colorectal Cancer | HCT116 (subcutaneous) | Complete tumor remission in all treated mice. acs.org |

| M-g-SN38 (prodrug) | Pancreatic Cancer | BxPC-3 (subcutaneous) | Pronounced antitumor efficacy. acs.org |

| STA-8666 (HSP90i-SN-38 conjugate) | Pediatric Sarcoma | Ewing Sarcoma & Rhabdomyosarcoma (subcutaneous) | Superior antitumor efficacy and survival compared to irinotecan; durable remissions. researchgate.net |

| PEG-Pep-SN38 (nanoparticles) | Not specified | Not specified | 76.01% tumor growth inhibition rate, similar to irinotecan. nih.gov |

| BSA-SN38 (conjugate) | Colon Cancer | CT-26 (subcutaneous) | Significant reduction in average tumor weight compared to untreated controls. nih.gov |

In syngeneic models, which utilize immunocompetent mice, SN-38 has been shown to not only directly kill tumor cells but also to modulate the tumor immune microenvironment. In a syngeneic mouse model using MC38 colorectal cancer cells, a core-shell nanoparticle delivering both oxaliplatin (B1677828) and a two-stage-release SN-38 prodrug (OxPt/SN38) exhibited strong synergy with anti-PD-L1 immune checkpoint blockade, leading to a 33-50% cure rate. acs.org This combination also proved effective in a murine pancreatic KPC tumor model, achieving 97.4% tumor growth inhibition and a 40% cure rate. acs.org

Studies using low-dose SN-38 in syngeneic mouse tumor models demonstrated a significant increase in animal survival rates. nih.gov This effect was attributed to the engagement of natural killer (NK) cells and CD8+ T cells infiltrating the tumor microenvironment. nih.govresearchgate.net The treatment sensitized previously unresponsive tumors to anti-PD-1 therapy. nih.gov

In a genetically engineered mouse model (GEMM) of non-small cell lung cancer (NSCLC), driven by KRas mutation and p53 knockout, the HSP90 inhibitor-SN-38 conjugate STA-8666 was administered continuously from the point of tumor induction. plos.org The treatment significantly slowed the rate of tumor growth over a 15-week period and was well-tolerated. plos.org This study highlights the potential of targeted SN-38 delivery for controlling the growth of early-stage tumors. plos.org Another GEMM, the TRAMP model for prostate cancer, was used to show that the OxPt/SN38 nanoparticle formulation could significantly inhibit the growth of spontaneous tumors. acs.org

The antitumor activity of SN-38 in vivo is supported by the modulation of key pharmacodynamic biomarkers in tumor tissues. As a topoisomerase I inhibitor, SN-38's primary mechanism involves inducing DNA damage. oaepublish.com This is reflected by the increased expression of DNA damage response markers.

In mouse xenograft models of Ewing sarcoma, a single dose of the SN-38 conjugate STA-8666 resulted in persistent expression of γH2AX, a marker for DNA double-strand breaks, in tumor samples for at least seven days. researchgate.net Similarly, in a KRas/p53 mutant NSCLC model, STA-8666 treatment led to elevated levels of phosphorylated KAP1 (pS824-KAP1), a mediator of DNA damage signaling, selectively within tumor tissue. plos.org

Beyond DNA damage, SN-38 treatment has been shown to affect proliferative signaling and immune markers. In the NSCLC GEMM, STA-8666 reduced the phosphorylation of ERK1/2, a key protein in a major proliferation pathway. plos.org In syngeneic mouse models, low-dose SN-38 treatment suppressed the expression of the immune checkpoint ligand PD-L1 in tumor cells while increasing the nuclear expression of the transcription factor FOXO3. nih.gov This modulation of the tumor immune microenvironment is a key component of its synergy with immune checkpoint inhibitors. acs.orgnih.gov

SN-38 and its advanced formulations have a profound impact on tumor growth kinetics, leading to significant inhibition of tumor growth and, in some cases, complete regression. acs.orgresearchgate.net In a human pancreatic tumor model, LE-SN38 inhibited tumor growth by up to 98%. mdpi.com The SN-38 conjugate STA-8666 demonstrated superior efficacy over irinotecan, causing dramatic tumor shrinkage and durable remissions in pediatric sarcoma xenografts. researchgate.net In a colorectal cancer PDX model, the derivative BN-MOA significantly delayed or stopped tumor growth in 5 out of 7 xenografts. researchgate.net

Beyond inhibiting primary tumor growth, certain SN-38 delivery systems have shown efficacy in preventing metastasis. A nanoparticle formulation of SN-38 conjugated with a peptide targeting E-selectin was shown to inhibit the metastasis of HUVEC cells in vitro. mdpi.com In a liver metastasis model of colorectal cancer, the OxPt/SN38 nanoparticle formulation significantly suppressed metastasis formation and prolonged mouse survival. acs.org

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Structural Motifs for Antitumor Activity

SAR studies have pinpointed several crucial structural components essential for the antitumor activity of compounds evaluated against the colon 38 tumor model. A prominent example is the xanthenone-4-acetic acid (XAA) series of compounds. For these molecules, the indispensable pharmacophoric elements are the tricyclic xanthenone core and a carboxylic acid group positioned at the 4-position of the xanthenone ring. nih.govnih.gov The spatial arrangement of the anionic center relative to the planar chromophore is critical, as nearly all changes to the geometry or nature of this acidic group lead to a significant reduction or complete loss of activity. nih.gov This underscores the necessity of a specific structural architecture for effective interaction with the biological target.

The core structural motifs required for activity can be summarized as:

A planar, polycyclic aromatic system: The xanthenone ring system serves as the primary scaffold.

An acidic functional group: A carboxylic acid moiety is essential for activity.

A specific spatial relationship: The fixed disposition of the carboxylic acid group in relation to the xanthenone chromophore is a critical determinant of potency. nih.gov

Systematic Evaluation of Substituent Effects on Biological Activity

Systematic modifications to the core structure of XAA have revealed the significant influence of substituents on antitumor potency. The nature and position of these substituents play a crucial role in modulating the biological activity of the compounds.

For substituted xanthenone-4-acetic acids, the order of activity based on the nature of the substituent was found to be Cl > Me, OMe > NO2, OH. nih.gov This indicates that electron-withdrawing and lipophilic groups tend to enhance activity more than electron-donating or hydrophilic groups.

However, the position of the substituent was identified as a more critical factor for potency than its chemical nature. nih.gov Specifically, substitution at the 5-position of the xanthenone ring consistently resulted in the most dose-potent compounds. nih.gov For instance, 5-methylxanthenone-4-acetic acid demonstrated a more than 7-fold increase in dose potency compared to flavoneacetic acid in the same testing systems. nih.gov

Further studies on the acetic acid side chain of XAA showed that while most alterations were detrimental to activity, α-methylation was tolerated. nih.gov The stereochemistry at this position was also found to be important, with the S-(+) enantiomer of 5-methyl-α-methyl-XAA being significantly more potent than the R-(-) enantiomer. nih.gov This suggests a specific stereochemical requirement for optimal interaction with the target.

Interactive Table of Substituent Effects on XAA Analogs:

| Compound | Substituent | Position | Relative Potency |

| XAA | - | - | Baseline |

| 5-Methyl-XAA | Methyl | 5 | > 7-fold increase |

| Chloro-substituted XAA | Chloro | Various | Generally high |

| Methoxy-substituted XAA | Methoxy | Various | Moderate |

| Nitro-substituted XAA | Nitro | Various | Low |

| Hydroxy-substituted XAA | Hydroxy | Various | Low |

| S-(+)-5-methyl-α-methyl-XAA | α-Methyl | Side Chain | High |

| R-(-)-5-methyl-α-methyl-XAA | α-Methyl | Side Chain | Low |

Correlation of Structural Features with Specific Molecular Targets

The antitumor activity of XAA and its analogs against the colon 38 tumor is linked to their ability to induce early hemorrhagic necrosis. nih.gov This biological response is believed to be mediated by the stimulation of host immune cells. SAR studies have shown a correlation between the in vivo tumor necrosis activity and in vitro assays measuring the stimulation of nitric oxide production by macrophages. nih.gov

The stereoselectivity observed with the enantiomers of 5-methyl-α-methyl-XAA, where the S-(+) enantiomer is more potent in both in vivo tumor necrosis and in vitro macrophage stimulation, suggests a direct interaction with a specific molecular target that has a chiral recognition site. nih.gov This indicates that the enantiomers have different intrinsic activities rather than differing in their in vivo metabolism. nih.gov While the precise molecular target has not been fully elucidated in the provided information, the data strongly suggest that it is a component of the macrophage activation pathway.

Implications for Future Analog Design and Optimization

The comprehensive SAR studies on agents active against the colon 38 tumor provide clear guidelines for the design of future analogs with potentially enhanced potency and therapeutic profiles. The key takeaways for future optimization efforts include:

Retention of the Core Pharmacophore: The xanthenone-4-acetic acid scaffold should be maintained as the fundamental structural template.

Strategic Substitution: The 5-position of the xanthenone ring is the optimal site for substitution to enhance potency. Future designs should focus on introducing small, lipophilic, and electron-withdrawing groups at this position.

Side Chain Modification: While the carboxylic acid is essential, modifications to the α-position of the acetic acid side chain, particularly with specific stereochemistry, can be explored to further enhance activity. The success of the S-(+) enantiomer of 5-methyl-α-methyl-XAA suggests that chiral analogs should be a focus of future research.

Focus on Macrophage Activation: Given the correlation between antitumor activity and macrophage stimulation, future analogs should be screened for their ability to activate this pathway to predict in vivo efficacy.

By adhering to these design principles, it is plausible to develop novel antitumor agents with superior activity against solid tumors, building upon the foundational knowledge gained from the SAR studies of compounds active against the colon 38 tumor model.

Mechanisms of Resistance and Strategies to Overcome Them

Intrinsic and Acquired Resistance Mechanisms

Tumor cells employ a variety of tactics to evade the cytotoxic effects of Antitumor agent-38. These mechanisms can involve direct modification of the drug's target, alterations in its intracellular concentration, enhancement of cellular repair processes, and the activation of pro-survival signaling cascades. nih.gov

This compound exerts its anticancer effect by trapping DNA topoisomerase I (Top1) in a complex with DNA, which leads to lethal double-strand breaks. mdpi.comnih.gov A primary mechanism of resistance involves modifications to this target enzyme.

Quantitative Changes : A reduction in the total amount of Top1 protein within the cancer cell can lead to resistance. With fewer Top1-DNA complexes available, the drug has fewer targets to stabilize, thereby diminishing its cytotoxic potential.

Qualitative Changes : Mutations in the TOP1 gene can alter the structure of the Top1 enzyme. These changes can reduce the binding affinity of this compound to the Top1-DNA complex, rendering the drug less effective at preventing the re-ligation of the DNA strand. mdpi.com

Loss of Binding Sites : A novel mechanism of acquired resistance involves the genomic elimination of Top1 binding sites. mdpi.comnih.gov Following initial treatment and DNA damage, the repair of double-strand breaks can result in mutations at these specific sites. mdpi.com This prevents Top1 from binding and creating cleavage complexes upon subsequent exposure to the drug, effectively removing thousands of potential targets. mdpi.comnih.gov

Table 1: Research Findings on Target Alterations in this compound Resistance

| Resistance Mechanism | Description | Consequence | Reference |

|---|---|---|---|

| Reduced Top1 Expression | Lower intracellular levels of the Topoisomerase I enzyme. | Fewer available targets for the drug, leading to decreased formation of cytotoxic Top1-DNA-drug complexes. | mdpi.com |

| TOP1 Gene Mutations | Genetic alterations leading to a modified Top1 enzyme structure. | Reduced binding affinity of this compound to the Top1-DNA complex, impairing its inhibitory function. | mdpi.com |

| Elimination of Top1 Binding Sites | Mutations at Top1 binding loci on DNA following drug-induced damage and repair. | Prevents Top1 from re-binding to these sites, resulting in a significant reduction in the number of potential drug targets. | mdpi.comnih.gov |

The intracellular concentration of this compound is a critical determinant of its activity. A major mechanism of multidrug resistance (MDR) involves the increased efflux (pumping out) or decreased influx (taking in) of therapeutic agents. qiagen.comnih.gov This process is primarily mediated by ATP-binding cassette (ABC) transporters. nih.govresearchgate.net

P-glycoprotein (P-gp/ABCB1) : This is one of the most well-characterized ABC transporters. nih.gov Overexpression of P-gp in cancer cell membranes leads to the active removal of a wide range of chemotherapy drugs, including this compound, thereby lowering their intracellular concentration and effectiveness. qiagen.comresearchgate.net

Multidrug Resistance-Associated Proteins (MRPs/ABCCs) : This subfamily of ABC transporters, including MRP1 and MRP2, also contributes to drug resistance by actively exporting drugs and their metabolites from the cell. qiagen.comnih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2) : BCRP is another key ABC transporter implicated in the efflux of various anticancer agents, contributing to resistance against this compound in several cancer types. nih.govnih.gov

The expression of these transporters can be an intrinsic characteristic of some tumors or can be acquired and upregulated following exposure to chemotherapy. qiagen.com

Table 2: Key ABC Transporters in this compound Resistance

| Transporter | Gene Name | Function | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 | Actively effluxes a broad range of structurally diverse anticancer drugs from the cell. | qiagen.comnih.gov |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Contributes to multidrug resistance by transporting drugs and conjugated metabolites out of the cell. | qiagen.comnih.gov |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Mediates the efflux of various chemotherapeutic agents, reducing their intracellular accumulation. | nih.govnih.gov |

The cytotoxicity of this compound is dependent on the formation of stable drug-Top1-DNA complexes that are converted into lethal double-strand breaks (DSBs) during DNA replication. mdpi.comnih.gov Cancer cells can develop resistance by augmenting their capacity to repair this DNA damage. nih.govmdpi.com

Homologous Recombination (HR) : This is a major pathway for the high-fidelity repair of DSBs. Increased efficiency of the HR pathway can effectively repair the damage induced by this compound, allowing cancer cells to survive and proliferate. mdpi.com

Non-Homologous End Joining (NHEJ) : This pathway also repairs DSBs, although it is more error-prone than HR. Upregulation of NHEJ components can also contribute to resistance. mdpi.com

Nucleotide Excision Repair (NER) : The NER pathway, involving proteins like ERCC1, is crucial for repairing various types of DNA lesions. Overexpression of NER components has been linked to resistance to platinum-based agents and may also play a role in repairing damage caused by topoisomerase inhibitors. mdpi.com

Base Excision Repair (BER) : This pathway, which involves the APE1 enzyme, repairs single-strand breaks and base damage. Its upregulation can contribute to chemotherapy resistance. oup.com

By efficiently repairing the DNA lesions before they can trigger cell death, enhanced DNA repair mechanisms represent a formidable barrier to the efficacy of this compound. oup.com

Cancer cells can acquire resistance by activating alternative signaling pathways that promote cell survival and proliferation, thereby bypassing the drug's apoptosis-inducing effects. acs.org Even when this compound successfully induces DNA damage, the activation of these pro-survival pathways can override the signals that would normally lead to cell death.

PI3K/Akt/mTOR Pathway : This is a central signaling cascade that regulates cell growth, survival, and proliferation. Constitutive activation of this pathway, a common event in many cancers, can promote resistance by inhibiting apoptosis and supporting cell cycle progression despite the presence of DNA damage. acs.orgmdpi.com

MAPK Pathway (RAS-RAF-MEK-ERK) : This pathway is critical for transmitting signals from cell surface receptors to the nucleus to regulate gene expression and prevent cell death. acs.org Aberrant activation of the MAPK pathway can confer resistance to chemotherapy by upregulating survival factors. nih.gov

NF-κB Pathway : The NF-κB transcription factor plays a key role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival. wikipedia.org Constitutive activation of NF-κB is common in cancer and can protect tumor cells from apoptosis induced by DNA-damaging agents like this compound. wikipedia.org

p38 MAPK Pathway : While often associated with stress responses that can lead to apoptosis, the p38 MAPK pathway can also, in certain contexts, promote cell survival and contribute to chemoresistance. nih.govnih.gov

Strategies to Combat Resistance to this compound

Overcoming resistance requires strategies that can either re-sensitize tumor cells to the drug or circumvent the resistance mechanisms. Rational combination therapies, based on a preclinical understanding of these mechanisms, are a promising approach.

Combining this compound with agents that target specific resistance pathways has shown synergistic effects in preclinical models.

Combination with DNA Damaging Agents : Preclinical studies have demonstrated that combining a nanoparticulate formulation of this compound with Mitomycin C, another DNA-damaging agent, was more effective than the combination of Irinotecan (B1672180) and Mitomycin C in a mouse colorectal cancer model. nih.gov This suggests that direct administration of the active metabolite in combination therapies can yield superior antitumor activity.

Targeting Bypass Signaling Pathways : The p38 MAPK pathway is involved in the cellular stress response. nih.govnih.gov Co-treatment with a p38 MAPK inhibitor (SB202190) and Irinotecan has been shown to improve the sensitivity of chemoresistant colorectal cancer cells. nih.gov This indicates that inhibiting pro-survival signaling pathways can restore vulnerability to this compound.

Combination with PARP Inhibitors : Given that this compound's mechanism involves creating DNA breaks that are repaired by pathways like HR, combining it with inhibitors of Poly (ADP-ribose) polymerase (PARP) is a rational strategy. PARP inhibitors disrupt DNA single-strand break repair, leading to the accumulation of DSBs that are particularly lethal in cells with compromised HR repair. This "synthetic lethality" approach can enhance the efficacy of DNA-damaging agents. oup.com

Table 3: Preclinical Combination Strategies to Overcome this compound Resistance

| Combination Agent | Mechanism of Action | Preclinical Rationale | Reference |

|---|---|---|---|

| Mitomycin C | DNA cross-linking agent that induces DNA damage. | Combining two DNA-damaging agents with different mechanisms can increase the burden of cytotoxic lesions, potentially overcoming repair capacity. | nih.gov |

| p38 MAPK Inhibitors (e.g., SB202190) | Inhibit the pro-survival p38 MAPK signaling pathway. | Blocks a key bypass pathway, preventing cancer cells from evading drug-induced apoptosis and re-sensitizing them to the chemotherapeutic agent. | nih.gov |

| PARP Inhibitors | Inhibit the Poly (ADP-ribose) polymerase enzyme, crucial for DNA single-strand break repair. | Creates a synthetic lethal interaction by preventing the repair of DNA lesions, thus amplifying the DNA-damaging effects of this compound. | oup.com |

Development of Next-Generation Analogs

To counteract resistance mechanisms and enhance the therapeutic index of SN-38, significant research has focused on the development of next-generation analogs. These novel compounds aim to improve upon the parent molecule's efficacy, solubility, and ability to bypass resistance pathways.

Newly synthesized water-soluble derivatives of SN-38, such as 7-ethyl-9-(N-morpholinyl)methyl-10-hydroxycamptothecin (BN-MOA) and 7-ethyl-9-(N-methylamino)methyl-10-hydroxycamptothecin (BN-NMe), have demonstrated a unique mechanism involving the spontaneous alkylation of aromatic bases in DNA. iiarjournals.org In preclinical studies using colorectal cancer patient-derived xenografts, these analogs showed comparable or even superior antitumor activity when compared to irinotecan. iiarjournals.org Specifically, BN-MOA exhibited a greater level of tumor growth inhibition in in vivo models. iiarjournals.org Another derivative, 7-ethyl-9 (N-methylphenethyl)methyl-10-hydroxycamptothecin (BN-MePPR), has also been developed with a similar mechanism of action. mdpi.com These compounds have shown greater in vitro activity against various cancer cell lines, including breast, leukemia, colon, and lung cancer, than the clinically used irinotecan. mdpi.com

Other novel camptothecin (B557342) analogs have also been evaluated for their cytotoxic potential. In a study on chronic B-cell lymphocytic leukemia lymphocytes, two water-soluble derivatives, 10,11-methylenedioxy-20(S)-camptothecin glycinate (B8599266) (MDCG) and 7-chloromethyl-10,11-methylenedioxy-20(S)-camptothecin glycinate (CMMDCG), were investigated. nih.gov These compounds are prodrugs that convert to their active forms, 10,11-methylenedioxy-20(S)-camptothecin (MDC) and 7-chloromethyl-10,11-methylenedioxy-20(S)-camptothecin (CMMDC), respectively. nih.gov The study revealed a significantly higher cytotoxic potency for MDC, CMMDC, and SN-38 compared to topotecan (B1662842) and irinotecan. nih.gov

Furthermore, structural modifications of SN-38 have led to the synthesis of compounds with enhanced oral bioavailability and potent antitumor activity. For instance, certain derivatives have shown IC50 values in the nanomolar range against human B lymphoma Raji cells, HCT-116 colon cancer cells, and A549 lung cancer cells. nih.gov One such orally available analog demonstrated significant suppression of tumor growth in a nude-mouse model at various dosages. nih.gov The development of non-camptothecin derived Topoisomerase I inhibitors, such as indenoisoquinolines, also represents a promising strategy to overcome resistance to traditional camptothecin analogs. springermedizin.de

Table 1: In Vitro Cytotoxicity of Next-Generation SN-38 Analogs

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| SN-38 | PDX X29 (Colorectal Cancer) | 0.0034 |

| PDX X35 (Colorectal Cancer) | 0.058 | |

| BN-MOA | Colorectal Cancer PDX | - |

| BN-NMe | Colorectal Cancer PDX | - |

| Compound 40 | Raji (B lymphoma) | 0.002 |

| HCT-116 (Colon) | 0.003 | |

| A549 (Lung) | 0.081 | |

| LoVo (Colon) | 0.081 |

Data sourced from multiple preclinical studies. iiarjournals.orgnih.gov

Exploration of Novel Drug Delivery Systems to Overcome Resistance

The clinical application of SN-38 has been hampered by its poor water solubility, instability of its active lactone ring at physiological pH, and high systemic toxicity. nih.govnih.gov Novel drug delivery systems are being extensively explored to overcome these limitations and to circumvent drug resistance mechanisms. These systems aim to enhance the solubility and stability of SN-38, improve its pharmacokinetic profile, and enable targeted delivery to tumor tissues. dovepress.comnih.gov

Liposomal Formulations

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. researchgate.net Liposomal formulations of SN-38 have been developed to protect the drug from degradation, increase its circulation time, and facilitate passive targeting to tumors through the enhanced permeability and retention (EPR) effect. nih.gov

One approach involves the development of a lipophilic prodrug of SN-38, such as SN38-palmitic acid (SN38-PA), which is then encapsulated into long-circulating liposomes. nih.govbrandeis.edu These SN38-PA liposomes have demonstrated high entrapment efficiency (approximately 99%), a stable lactone form, and a more efficient conversion rate to SN-38 compared to irinotecan. nih.govbrandeis.edu Pharmacokinetic studies have shown a significantly enhanced plasma half-life and a 7.5-fold higher area under the curve (AUC) for SN-38 delivered via these liposomes compared to irinotecan. nih.gov In preclinical models, SN38-PA liposomes exhibited a higher antitumor effect, with an inhibition rate 1.61 times that of irinotecan. nih.govbrandeis.edu

Another liposomal formulation, LE-SN38, has shown promising preclinical results with an entrapment efficiency of over 95% and increased cytotoxicity against various tumor cell lines compared to irinotecan. researchgate.net Folate-modified SN-38-targeted liposomes have also been developed, demonstrating enhanced cellular uptake and significantly higher cytotoxicity in MCF-7 breast cancer cells (IC50 of 0.11 µM) compared to free SN-38 solution (IC50 of 0.37 µM). dovepress.com

Nanoparticle-Based Systems

Polymeric nanoparticles have emerged as a versatile platform for SN-38 delivery. These systems can improve drug solubility, provide controlled release, and be functionalized for targeted delivery. Biodegradable poly(lactide)-poly(ethylene glycol) based nanoparticles containing an SN-38 conjugate have been shown to be more effective than irinotecan in a mouse model of neuroblastoma, achieving a 200-fold higher concentration of SN-38 in tumors at 4 hours post-treatment. nih.gov

Human serum albumin-polylactic acid (HSA-PLA) nanoparticles have been utilized to encapsulate SN-38, achieving a high drug loading capacity of 19% w/w. nih.gov These nanoparticles demonstrated significantly lower IC50 values (0.5–194 nM) across multiple cancer cell lines compared to irinotecan and effectively induced apoptosis. nih.gov

Core-shell nanoparticles have also been designed for a two-stage release of SN-38, which has been shown to enhance drug deposition in tumors and improve antitumor efficacy, particularly in combination with immune checkpoint blockade. acs.org Furthermore, inorganic-organic hybrid nanoparticles have been developed to carry a high-load cocktail of SN-38 and FdUMP (the active form of 5-fluorouracil), with a total drug load of 63%. rsc.org These nanoparticles showed efficient cellular uptake and promising anti-tumor activity in pancreatic cancer cell lines. rsc.org

Polymer-Drug Conjugates

Covalently linking SN-38 to a polymer backbone creates a polymer-drug conjugate with improved water solubility and pharmacokinetic properties. EZN-2208 is a multi-arm polyethylene (B3416737) glycol (PEG) conjugate of SN-38 that has undergone clinical investigation. nih.govplos.org This conjugate demonstrated a 207-fold increase in tumor exposure to SN-38 compared to irinotecan and has shown efficacy in overcoming ABCG2-mediated resistance in preclinical models. nih.govplos.org

Self-associating SN-38-polymer drug conjugates have also been synthesized using block copolymers such as methoxy-poly(ethylene oxide)-block-poly(α-benzyl carboxylate-ε-caprolactone) (mPEO-b-PBCL). nih.govresearchgate.net These conjugates form micelles with diameters less than 50 nm and provide sustained release of SN-38. nih.govresearchgate.net

Antibody-Drug Conjugates (ADCs)

ADCs utilize monoclonal antibodies to selectively deliver potent cytotoxic agents like SN-38 to tumor cells that overexpress a specific target antigen. Sacituzumab govitecan is an ADC composed of a humanized anti-Trop-2 antibody linked to SN-38. nih.govresearchgate.netnih.gov Trop-2 is a cell surface antigen that is highly expressed on many solid tumors. researchgate.netnih.gov This targeted delivery system allows for a high concentration of SN-38 within the tumor microenvironment, leading to a "bystander effect" where neighboring tumor cells that may not express the target antigen are also killed. researchgate.netnih.gov The development of ADCs represents a significant strategy to overcome resistance by increasing the therapeutic window of SN-38. nih.gov

Table 2: Characteristics of Novel SN-38 Drug Delivery Systems

| Delivery System | Key Features | Drug Loading/Entrapment Efficiency | Particle Size | Research Findings |

|---|---|---|---|---|

| SN38-PA Liposomes | Lipophilic prodrug of SN-38 encapsulated in long-circulating liposomes. | ~99% Entrapment Efficiency | 80.13 nm | Enhanced plasma half-life and 7.5-fold higher AUC of SN-38 compared to CPT-11. nih.gov |

| HSA-PLA Nanoparticles | Encapsulation of SN-38 within human serum albumin-polylactic acid nanoparticles. | 19% w/w Drug Loading | - | Significantly lower IC50 values (0.5–194 nM) across multiple cancer cell lines compared to irinotecan. nih.gov |

| EZN-2208 (PEG-SN38) | Multi-arm polyethylene glycol (PEG) conjugate of SN-38. | 3.7 wt% Drug Loading | - | 207-fold increase in tumor exposure to SN-38 compared to CPT-11; overcomes ABCG2-mediated resistance. nih.govplos.org |

| mPEO-b-PBCL/SN-38 | Self-associating SN-38-polymer drug conjugate forming micelles. | 11.47 ± 0.10 (% w/w) | < 50 nm | Sustained release of SN-38 and kinetically stable micellar structure. nih.govresearchgate.net |

| Sacituzumab Govitecan | Antibody-drug conjugate targeting Trop-2. | Drug-to-antibody ratio of ~8:1 | - | Delivers high concentrations of SN-38 to tumor cells, leading to a bystander effect. researchgate.net |

Data compiled from various preclinical and clinical studies.

Preclinical Pharmacokinetics and Pharmacodynamics

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In vitro studies using ultrafiltration have demonstrated that Antitumor agent-38 is highly bound to plasma proteins. In human plasma, the binding of SN-38 was determined to be between 94% and 96% and was found to be independent of concentration within the 50-200 ng/mL range. nih.gov Albumin has been identified as the primary carrier protein for SN-38 in plasma. nih.gov The unbound, or free fraction, of SN-38 is what is available to exert its pharmacological effect. In murine plasma, the unbound percentage of SN-38 lactone was concentration-dependent, with 3.4% unbound at 1000 ng/mL and 1.18% unbound at 100 ng/mL. nih.gov The high degree of plasma protein binding is a critical factor, as small changes in binding can significantly alter the free fraction of the drug available to act on tumors. medcraveonline.com

Interactive Data Table: In Vitro Plasma Protein Binding of this compound (SN-38)

| Species | Concentration Range | Percent Bound | Percent Unbound | Primary Binding Protein |

|---|---|---|---|---|

| Human | 50-200 ng/mL | 94-96% nih.gov | 4-6% | Albumin nih.gov |

| Murine | 100 ng/mL | 98.82% | 1.18% nih.gov | Not Specified |

In Vivo Pharmacokinetic Profiling in Preclinical Models

Pharmacokinetic studies of this compound, often using advanced formulations like liposomal SN-38 (LE-SN38) to overcome solubility issues, have been conducted in various preclinical models, including mice and dogs. nih.gov

Following intravenous administration of a liposomal formulation in CD2F1 mice, SN-38 exhibited an elimination half-life (t1/2) of 6.38 hours and a volume of distribution at steady state (Vdss) of 2.55 L/kg. iiarjournals.orgnih.gov In beagle dogs, the pharmacokinetic parameters were more variable, with the elimination half-life ranging from 1.38 to 6.42 hours and the Vdss between 1.69 and 5.01 L/kg. iiarjournals.orgnih.gov

After oral administration of the parent drug irinotecan (B1672180) to mice, peak plasma concentrations of SN-38 were observed within one hour. nih.gov The bioavailability of SN-38 is intrinsically linked to the administration and conversion of its prodrug, irinotecan, or the properties of the specific formulation used for direct administration. dovepress.comnih.gov For instance, nanocrystal formulations of SN-38 have been shown to provide higher bioavailability compared to an SN-38 solution when injected intravenously in preclinical models. dovepress.com

Interactive Data Table: In Vivo Pharmacokinetic Parameters of this compound (SN-38) in Preclinical Models (Intravenous Administration)

| Species | Formulation | Elimination Half-life (t1/2) | Volume of Distribution (Vdss) |

|---|---|---|---|

| CD2F1 Mouse | Liposomal (LE-SN38) | 6.38 h nih.gov | 2.55 L/kg nih.gov |

Relationship Between Exposure and Preclinical Efficacy

A direct correlation between the systemic exposure to this compound and its antitumor efficacy has been established in multiple preclinical studies. The area under the plasma concentration-time curve (AUC), which represents total drug exposure, is often linked to the extent of tumor growth inhibition. aacrjournals.org

In a human pancreatic tumor model, the administration of a liposomal SN-38 formulation (LE-SN38) led to significant, dose-dependent tumor growth inhibition. nih.govresearchgate.net Specifically, treatment resulted in 65% and 98% tumor growth inhibition at different dose levels. nih.gov Further studies using polymeric depots to deliver SN-38 directly into U-87MG brain tumor xenografts in nude mice also demonstrated a clear relationship between the amount of drug in the tumor and cancer cell death. nih.gov A higher amount of SN-38 detected within the tumor tissue directly correlated with a greater percentage of cell death. nih.gov Tumor suppression was found to be three-fold higher in animals that received a higher dose via double injections compared to those receiving a lower dose from a single injection. nih.gov This highlights that both the concentration and duration of exposure at the tumor site are critical drivers of the antitumor effect.

Tissue Distribution and Tumor Penetration in Animal Models

The distribution of this compound into various tissues, and particularly its ability to penetrate tumors, is a crucial aspect of its preclinical profile. Studies using drug delivery systems have shown that SN-38 can accumulate effectively in tumor tissue. aacrjournals.orgdovepress.com

In tumor-bearing mice, a tissue distribution study of an SN-38 nanocrystal formulation showed that the nanocrystals markedly improved drug accumulation in tumor tissue compared to a standard SN-38 solution, likely via the enhanced permeability and retention (EPR) effect. dovepress.com Similarly, polymeric micelle formulations of SN-38 led to prolonged distribution and retention of free SN-38 within tumors for weeks after administration. aacrjournals.org

A significant finding is the ability of certain SN-38 formulations to penetrate the blood-brain barrier (BBB). nih.govresearchgate.net A long-acting prodrug of SN-38, PLX038A, was shown to penetrate the blood-tumor-brain barrier, accumulate, and release SN-38 within intracranial glioblastoma models. nih.govresearchgate.net This is a critical feature, as many chemotherapeutics fail to effectively treat central nervous system tumors due to an inability to cross the BBB. nih.govdovepress.com In a study on mice with colon cancer, the parent drug irinotecan was detected in tumors, but the active metabolite SN-38 was not, highlighting the challenges of prodrug conversion and metabolite penetration in some tumor models. nih.gov However, in other models, SN-38 has been shown to accumulate to a high degree in tumors, reaching concentrations approximately 13 times higher than in plasma. aacrjournals.org

Computational and in Silico Approaches in Drug Discovery

Molecular Docking and Dynamics Simulations of Antitumor Agent-38 with Targets

There are no publicly available studies detailing molecular docking or molecular dynamics simulations specifically for this compound. This type of research is fundamental to understanding how a compound interacts with its biological target at a molecular level. Such simulations predict the binding affinity and stability of the drug-target complex, providing insights that guide the optimization of the compound's structure. For a given anticancer agent, researchers would typically dock the compound into the binding site of a known cancer-related protein (e.g., kinases, transcription factors) to elucidate its mechanism of action. mdpi.commdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

No QSAR models have been published for this compound. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By developing a robust QSAR model, scientists can predict the efficacy of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.comscientific.net The development of such a model requires a dataset of structurally related compounds with measured biological activities, which is not available for this specific agent.

Ligand-Based and Structure-Based Drug Design Methodologies

Information regarding the application of ligand-based or structure-based drug design methodologies to develop or optimize this compound is not present in the scientific literature. Ligand-based design relies on the knowledge of other molecules that bind to the biological target of interest, while structure-based design utilizes the three-dimensional structure of the target protein itself. wikipedia.orgnih.govmdpi.com These approaches are critical for the rational design of new and more potent therapeutic agents. core.ac.ukmdpi.comresearchgate.net

Future Directions and Translational Perspectives

Identification of Predictive Biomarkers for Response and Resistance

The clinical efficacy of SN-38 can vary significantly among patients. A key area of research is the identification of predictive biomarkers to select patients most likely to respond and to understand mechanisms of resistance.

Topoisomerase I (TOP1) Expression: As the direct target of SN-38, the expression level of the TOP1 gene and its protein product is a primary candidate biomarker. While intuitively higher TOP1 levels might suggest greater sensitivity, the relationship is complex and not always linear. Research is ongoing to clarify the predictive value of TOP1 expression across different tumor types.

Carboxylesterases (CES): The conversion of the prodrug irinotecan (B1672180) to the active SN-38 is mediated by carboxylesterase enzymes, primarily CES1 and CES2. iiarjournals.org Variations in the expression and activity of these enzymes can significantly impact the amount of active drug reaching the tumor, thereby influencing efficacy. Low CES activity may lead to reduced conversion and primary resistance.

UGT1A1 Polymorphisms: The primary route of SN-38 detoxification is glucuronidation by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1). aacrjournals.org Genetic polymorphisms in the UGT1A1 gene, particularly the UGT1A1*28 allele, are well-established biomarkers for toxicity, but they also have implications for efficacy. Patients with lower UGT1A1 activity may have higher systemic exposure to SN-38, potentially leading to both increased response and toxicity.

DNA Repair Pathways: Given that SN-38 induces DNA single- and double-strand breaks, the status of DNA damage repair (DDR) pathways is a critical determinant of response. aacrjournals.orgnih.gov Tumors with deficiencies in specific DDR pathways, such as those involving BRCA1/2 or ATM, may exhibit increased sensitivity to SN-38, a concept known as synthetic lethality. Conversely, upregulation of other repair pathways can contribute to acquired resistance.

Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP) and ABCB1 (MDR1/P-glycoprotein), can actively pump SN-38 out of cancer cells, reducing its intracellular concentration and leading to resistance. Investigating the expression levels of these transporters in tumors can help predict resistance to SN-38-based therapies.

| Biomarker Category | Specific Biomarker | Role in SN-38 Response/Resistance |

| Drug Target | Topoisomerase I (TOP1) | Direct target of SN-38; expression levels may correlate with sensitivity. |

| Drug Metabolism | Carboxylesterases (CES1/2) | Convert irinotecan to active SN-38; low levels can cause resistance. |

| Drug Clearance | UGT1A1 | Detoxifies SN-38; genetic variants affect systemic exposure and toxicity. |